7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol
Overview
Description
7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring, with a thiol group attached at the 5-position and an ethyl group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate, followed by cyclization and thiolation. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various thioether derivatives.
Scientific Research Applications
7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Chemistry: The compound’s unique structure allows for further chemical modifications, enabling the synthesis of novel derivatives with potential biological activities.
Industry: It can be used as an intermediate in the synthesis of other heterocyclic compounds with pharmaceutical applications.
Mechanism of Action
The mechanism of action of 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can interfere with the cell cycle progression of cancer cells, leading to apoptosis or cell death . The molecular pathways involved include the disruption of phosphorylation events critical for cell division and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and biological activities with 7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the thiol group at the 5-position contributes to its unique reactivity and potential as a therapeutic agent.
Properties
IUPAC Name |
7-ethyl-1H-[1,2,4]triazolo[4,3-c]pyrimidine-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-5-3-6-10-8-4-11(6)7(12)9-5/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBUPLCLRKFSTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=S)N2C=NNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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